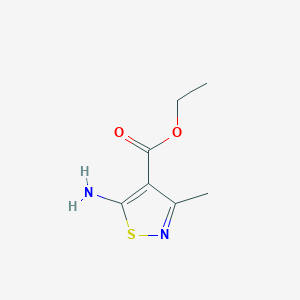

Ethyl 5-amino-3-methylisothiazole-4-carboxylate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGBWOZFPKNORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SN=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384868 | |

| Record name | ethyl 5-amino-3-methylisothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34859-65-9 | |

| Record name | ethyl 5-amino-3-methylisothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-3-methylisothiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5-amino-3-methylisothiazole-4-carboxylate CAS 34859-65-9 properties

An In-Depth Technical Guide to Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS 34859-65-9)

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its substituted isothiazole core is a key pharmacophore found in a range of biologically active compounds. This technical guide provides a comprehensive overview of the compound's physicochemical properties, a plausible synthetic pathway rooted in established chemical principles, detailed spectral analysis, and a review of its applications in drug discovery. The document is structured to offer both foundational knowledge and practical insights for professionals engaged in chemical synthesis and pharmaceutical research.

Introduction: The Isothiazole Scaffold in Modern Chemistry

Heterocyclic compounds containing sulfur and nitrogen are cornerstones of pharmaceutical development.[1] The isothiazole ring, a five-membered aromatic system with adjacent sulfur and nitrogen atoms, is particularly noteworthy. This scaffold is present in various compounds with applications as pharmaceuticals, agrochemicals, and dyes.[2] Isothiazole carboxamides, for instance, have demonstrated significant biological activities, including antiviral and fungicidal properties.[2]

This compound (CAS 34859-65-9) emerges as a valuable and highly functionalized intermediate. Its structure incorporates several reactive sites: an amino group, an ester, and the heterocyclic ring itself, making it an ideal starting point for the synthesis of more complex molecular architectures and diverse compound libraries. Understanding its core properties is essential for leveraging its synthetic potential.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, solubility testing, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 34859-65-9 | [3][4] |

| Molecular Formula | C₇H₁₀N₂O₂S | [3][5] |

| Molecular Weight | 186.23 g/mol | [3][5] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [3][4] |

| InChI Key | ZDGBWOZFPKNORL-UHFFFAOYSA-N | [4][5] |

| MDL Number | MFCD00097916 |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define atom nodes N1 [label="N", pos="0,1.2!"]; S1 [label="S", pos="-0.8,0!"]; C_ring_1 [label="C", pos="0.8,0!"]; C_ring_2 [label="C", pos="0.5,-1.2!"]; C_ring_3 [label="C", pos="-0.5,-1.2!"];

// Define substituent nodes C_Me [label="CH₃", pos="1.8,0!"]; C_ester_C_O [label="C", pos="1.3,-2.2!"]; O_ester_double [label="O", pos="2.3,-2.2!"]; O_ester_single [label="O", pos="0.6,-3.2!"]; C_Et_1 [label="CH₂", pos="1.4,-4.2!"]; C_Et_2 [label="CH₃", pos="0.7,-5.2!"]; N_amino [label="H₂N", pos="-1.3,-2.2!"];

// Draw bonds N1 -- S1; S1 -- C_ring_3; C_ring_3 -- C_ring_2; C_ring_2 -- C_ring_1; C_ring_1 -- N1;

// Double bonds in the ring edge [style=double]; N1 -- C_ring_1; C_ring_3 -- C_ring_2; edge [style=solid];

// Substituents C_ring_1 -- C_Me; C_ring_2 -- C_ester_C_O; C_ester_C_O -- O_ester_double [style=double]; C_ester_C_O -- O_ester_single; O_ester_single -- C_Et_1; C_Et_1 -- C_Et_2; C_ring_3 -- N_amino; }

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis logically begins with precursors that can form the required carbon backbone and introduce the necessary functional groups prior to the final ring-closing reaction.

Caption: Proposed workflow for the synthesis of the target compound.

Protocol and Mechanistic Discussion

-

Formation of the β-Ketocyanoester: The synthesis would likely commence from a readily available starting material like ethyl acetoacetate. Reaction with a nitrosating agent (like sodium nitrite in acidic conditions) followed by dehydration would yield ethyl 2-cyano-3-oxobutanoate. This step establishes the C4-carboxylate and the precursor to the C5-amino group.

-

Thionation: The ketone at the C3 position must be converted to a thioketone. This is a critical step for preparing the thioamide functionality. Reagents like Lawesson's reagent or phosphorus pentasulfide are standard choices for this transformation.

-

Formation of the β-Iminothioamide: The resulting intermediate exists in tautomeric equilibrium, with the β-iminothioamide form being crucial for the subsequent cyclization. This intermediate contains the complete, non-cyclic backbone of the target molecule.

-

Oxidative Cyclization: The defining step is the ring closure of the β-iminothioamide.[6] This is achieved using an oxidizing agent such as hydrogen peroxide or chloramine T.[6] The mechanism involves the oxidation of the sulfur atom, which facilitates an intramolecular nucleophilic attack by the imino nitrogen, forming the stable S-N bond of the isothiazole ring. This method is a well-documented route to 5-aminoisothiazoles.[6]

-

Workup and Purification: Following the reaction, the mixture would be neutralized and extracted with an appropriate organic solvent. The crude product would then be purified, typically via recrystallization or column chromatography, to yield the final high-purity compound.

This proposed pathway is a self-validating system, as each step relies on well-established and predictable organic transformations, ensuring a high probability of success.

Spectral Analysis (Predicted)

Detailed experimental spectra for this specific compound are not publicly available. However, based on its structure and data from analogous compounds like ethyl 2-amino-4-methylthiazole-5-carboxylate[1], we can predict the key features for structural verification.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.1-4.3 ppm (quartet, 2H): This signal corresponds to the -OCH₂ CH₃ protons of the ethyl ester, split by the adjacent methyl group.

-

δ 2.3-2.5 ppm (singlet, 3H): This singlet arises from the protons of the methyl group at the C3 position of the isothiazole ring.

-

δ 1.2-1.4 ppm (triplet, 3H): This signal represents the -OCH₂CH₃ protons of the ethyl ester, split by the adjacent methylene group.

-

δ 4.6-5.0 ppm (broad singlet, 2H): The protons of the C5-amino group are expected in this region. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~162-165 ppm: Carbonyl carbon of the ethyl ester (-C =O).

-

δ ~158-170 ppm: C3 and C5 carbons of the isothiazole ring, significantly influenced by the attached nitrogen, sulfur, and amino/methyl groups.

-

δ ~105-110 ppm: C4 carbon of the isothiazole ring, bonded to the ester.

-

δ ~60 ppm: Methylene carbon of the ethyl ester (-OC H₂CH₃).

-

δ ~15-20 ppm: Methyl carbon at the C3 position.

-

δ ~14 ppm: Methyl carbon of the ethyl ester (-OCH₂C H₃).

-

-

Mass Spectrometry (MS):

-

The primary peak expected would be the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ at m/z 186 or 187, respectively, corresponding to the molecular weight of 186.23.

-

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate. The isothiazole and related thiazole cores are integral to numerous compounds with proven biological utility.

-

Scaffold for Bioactive Molecules: The 2-amino-thiazole ring system, a close structural relative, is found in drugs developed for allergies, hypertension, inflammation, and infections.[1] Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antileukemic activity and show promise as antineoplastic agents.[1] This strongly suggests that the isothiazole isomer could serve as a scaffold for similar therapeutic agents.

-

Agrochemical Intermediates: 5-Amino-3-alkylisothiazoles are documented as useful intermediates in the synthesis of agrochemicals, highlighting their relevance beyond pharmaceuticals.[7]

-

Lead Identification and Optimization: In modern drug discovery, public databases like PubChem are crucial for identifying and optimizing lead compounds.[8][9] Building blocks like this one are used to generate novel structures for screening in high-throughput bioassays to discover new drug candidates.[8] The presence of multiple functionalization points allows for systematic structural modifications to explore structure-activity relationships (SAR).

Safety, Handling, and Storage

Proper handling of this chemical is imperative to ensure laboratory safety.

-

Hazard Identification: The compound is classified as an irritant. Safety Data Sheets (SDS) for related and analogous compounds indicate potential hazards including being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

-

Handling Procedures: Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If Swallowed: Rinse mouth and consult a physician.

-

Conclusion

This compound is more than just a chemical reagent; it is a key enabler for innovation in pharmaceutical and chemical research. Its highly functionalized structure provides a robust platform for the synthesis of diverse and complex molecules. By understanding its fundamental properties, synthetic routes, and potential applications, researchers can effectively integrate this valuable building block into their discovery and development workflows, paving the way for the next generation of therapeutics and advanced materials.

References

- This compound.

- 34859-65-9 | Ethyl 5-amino-3-methylisothiazole-4-carboxyl

- Ethyl 5-amino-3-methylisothiazole-4-carboxyl

- SAFETY D

- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl

- This compound | cas: 34859-65-9.Finetech Industry Limited.

- SAFETY D

- GHS07 - Safety D

- SAFETY D

- PubChem applications in drug discovery: a bibliometric analysis.PMC - PubMed Central.

- Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds.

- PubChem applications in drug discovery: a bibliometric analysis.PubMed.

- 5-amino-3-methyl-isothiazole and process.

- Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxyl

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. 34859-65-9 | this compound - Moldb [moldb.com]

- 4. This compound [cymitquimica.com]

- 5. This compound | CAS: 34859-65-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 7. WO2000068214A1 - Process for the preparation of 5-amino-3-alkylisothiazole compounds and of 5-amino-4-chloro-3-alkylisothiazole compounds - Google Patents [patents.google.com]

- 8. PubChem applications in drug discovery: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChem applications in drug discovery: a bibliometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.fr [fishersci.fr]

A Technical Guide to the Physicochemical Characteristics of Ethyl 5-amino-3-methylisothiazole-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS No. 34859-65-9) is a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The isothiazole nucleus is a key pharmacophore found in a variety of biologically active agents, and understanding the physicochemical properties of its derivatives is paramount for successful drug design, formulation, and development.[1] This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering both established data and predictive insights grounded in established chemical principles. It details authoritative experimental protocols for determining these properties, designed to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Isothiazole Scaffold in Drug Discovery

Heterocyclic compounds containing sulfur and nitrogen, such as isothiazoles, are foundational scaffolds in medicinal chemistry.[1] They are integral to the structure of numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] The specific arrangement of substituents on the isothiazole ring dramatically influences the molecule's interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound serves as a valuable synthetic building block. Its structural similarity to intermediates used in the synthesis of established drugs underscores its potential in the development of novel therapeutics.[2][4] A thorough characterization of its physicochemical properties is the critical first step in this journey, as these parameters directly govern its behavior in both chemical reactions and biological systems. Properties such as melting point, solubility, and spectroscopic signatures are not merely data points; they are essential identifiers of purity, stability, and structural integrity that inform every subsequent stage of research and development.[5][6]

Core Physicochemical Profile

The fundamental properties of this compound are summarized below. This data is compiled from available chemical databases and predictive models, providing a baseline for experimental verification.

| Property | Value / Description | Source(s) |

| CAS Number | 34859-65-9 | [7][8] |

| Molecular Formula | C₇H₁₀N₂O₂S | [7][9] |

| Molecular Weight | 186.23 g/mol | [7][9][10] |

| Appearance | Solid | [8][10] |

| Purity | Typically ≥95% | [8][10] |

| Melting Point (°C) | Data not available; requires experimental determination. A structurally related compound, Ethyl 2-amino-4-methylthiazole-5-carboxylate, melts at 176-180 °C. | |

| LogP (Predicted) | 2.09 | [10] |

| Boiling Point (°C) | Not applicable; likely to decompose upon heating at atmospheric pressure. | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol.[6] Aqueous solubility requires experimental determination via the shake-flask method.[11][12] |

Structural Elucidation & Spectroscopic Signature

Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule, confirming its identity and structure. While specific spectra for this compound are not publicly available, the following sections detail the expected spectroscopic characteristics based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for elucidating the carbon-hydrogen framework of an organic molecule.[13]

-

¹H NMR: The proton NMR spectrum is predicted to show four distinct signals:

-

A triplet at approximately 1.2-1.4 ppm, corresponding to the three protons of the ethyl ester's methyl group (-O-CH₂-CH₃ ), coupled to the adjacent methylene protons.

-

A quartet at approximately 4.1-4.4 ppm, from the two methylene protons of the ethyl ester (-O-CH₂ -CH₃), coupled to the methyl protons.

-

A singlet at approximately 2.3-2.5 ppm, representing the three protons of the methyl group attached to the isothiazole ring (CH₃ -C=N).

-

A broad singlet in the range of 5.0-7.0 ppm, corresponding to the two protons of the primary amine group (-NH₂ ). The chemical shift of this peak can vary significantly depending on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum should display seven unique signals, corresponding to each carbon atom in the molecule. The expected chemical shift regions are:

-

>160 ppm: Carbonyl carbon of the ester group (C =O).

-

90-160 ppm: Four signals corresponding to the carbon atoms of the substituted isothiazole ring.

-

~60 ppm: Methylene carbon of the ethyl group (-O-CH₂ -CH₃).

-

<20 ppm: Two signals for the methyl carbons from the ethyl group (-O-CH₂-CH₃ ) and the ring-bound methyl group (CH₃ -C=N).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[14] Key absorption bands expected for this compound include:

-

3400-3200 cm⁻¹: Two distinct, sharp to medium peaks corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine group.[15]

-

3000-2850 cm⁻¹: C-H stretching vibrations from the aliphatic methyl and ethyl groups.

-

~1700 cm⁻¹: A strong, sharp absorption band from the C=O (carbonyl) stretching vibration of the ethyl ester group.[15]

-

1640-1560 cm⁻¹: N-H bending (scissoring) vibration of the amine group.

-

1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the isothiazole ring.

-

1300-1000 cm⁻¹: C-O and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the exact molecular weight and valuable fragmentation data.[16]

-

Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the primary observable species would be the protonated molecule [M+H]⁺ at an m/z value of approximately 187.24. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.[16]

-

Fragmentation Pattern: Depending on the ionization energy, characteristic fragments may be observed. Common fragmentation pathways could include the loss of the ethoxy group (-OC₂H₅) from the ester or cleavage of the ester group itself, providing further structural confirmation.

Experimental Methodologies

The following sections provide standardized, step-by-step protocols for determining the key physicochemical properties discussed. Adherence to these methodologies ensures the generation of reliable and reproducible data.

Protocol 1: Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property used to assess the purity of a solid compound. Pure crystalline solids exhibit a sharp, well-defined melting point range (typically <1°C), whereas impurities tend to depress and broaden this range.[5][17] The capillary method is a widely accepted and pharmacopeia-compliant technique.[17][18]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Loading: Load the powdered sample into a glass capillary tube (closed at one end) to a height of 2-3 mm.[18] Pack the sample tightly by tapping the tube on a hard surface or by dropping it through a long glass tube.[19]

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/minute to find a rough range.[19]

-

Accurate Determination: For a precise measurement, set the heating ramp rate to 1-2 °C/minute, starting the ramp at least 10-15 °C below the expected melting point.[17][20]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting point is reported as this range.

Caption: Workflow for Melting Point Determination.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

Rationale: Solubility is a critical parameter in drug development, influencing bioavailability and formulation design.[6] The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility, providing the most accurate and reliable data.[12]

Methodology:

-

Solvent Preparation: Prepare a series of relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents (e.g., DMSO, ethanol).

-

Sample Addition: Add an excess amount of solid this compound to a known volume of each solvent in separate, sealed glass vials. The presence of undissolved solid at the end of the experiment is essential.[11]

-

Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: Allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to separate the solid from the supernatant. This step is critical to avoid contamination of the sample with undissolved solid.[12]

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[21]

-

Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.

Caption: Workflow for Shake-Flask Solubility Measurement.

Protocol 3: Spectroscopic Analysis (Sample Preparation)

Rationale: Proper sample preparation is crucial for obtaining high-quality, interpretable spectroscopic data. The chosen solvent and concentration can significantly impact the results.

Methodology:

-

NMR Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[13] Deuterated solvents are used to avoid large solvent signals that would obscure the analyte peaks.[13]

-

Ensure the solid is fully dissolved. If necessary, add a small amount of a reference standard like tetramethylsilane (TMS).

-

Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

-

-

IR Sample Preparation (ATR):

-

Place a small, powdered amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[15]

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. This method requires minimal sample and no preparation with solvents like KBr.

-

-

MS Sample Preparation (ESI):

-

Prepare a stock solution of the compound at ~1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).[22]

-

Perform a serial dilution to create a final working solution with a concentration in the low µg/mL to ng/mL range (e.g., 1-10 µg/mL).[22]

-

If necessary, add a small percentage of an acid (e.g., 0.1% formic acid) to the solvent to promote protonation for positive-ion mode ESI.

-

Infuse the sample directly into the mass spectrometer or inject it via an LC system.

-

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. innospk.com [innospk.com]

- 5. nano-lab.com.tr [nano-lab.com.tr]

- 6. lifechemicals.com [lifechemicals.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. This compound [cymitquimica.com]

- 9. 34859-65-9 | this compound - Moldb [moldb.com]

- 10. Hit2Lead | this compound | CAS# 34859-65-9 | MFCD00097916 | BB-3005315 [hit2lead.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. azolifesciences.com [azolifesciences.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. amherst.edu [amherst.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. resolvemass.ca [resolvemass.ca]

- 18. thinksrs.com [thinksrs.com]

- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 20. westlab.com [westlab.com]

- 21. solubility experimental methods.pptx [slideshare.net]

- 22. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 5-amino-3-methylisothiazole-4-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS No: 34859-65-9), a heterocyclic compound of interest in medicinal chemistry and materials science. With a molecular formula of C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol , a thorough understanding of its structural features through spectroscopic techniques is paramount for its application and further development.[1][2][3][4][5][6]

This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering expert interpretation and insights into the experimental choices and data validation. The information presented herein is synthesized from credible sources to ensure scientific integrity and to empower researchers in their endeavors.

Molecular Structure and Key Features

The structural framework of this compound incorporates a substituted isothiazole ring, an ethyl ester group, an amino group, and a methyl group. The precise arrangement of these functionalities is key to its chemical reactivity and biological activity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom. The data presented here is based on a closely related isomer, Ethyl 2-amino-4-methylthiazole-5-carboxylate, which possesses the same molecular formula and is often referenced in the context of this structure.[7]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.19 | Triplet | 3H | -OCH₂CH₃ |

| 2.36 | Singlet | 3H | -CH₃ |

| 4.13 | Quartet | 2H | -OCH₂ CH₃ |

| 7.69 | Singlet | 2H | -NH₂ |

Interpretation and Experimental Rationale:

The spectrum was recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[7] The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals. CDCl₃ is a common choice for its excellent dissolving power for a wide range of organic molecules and its single deuterium signal which can be easily identified and excluded.

-

The triplet at 1.19 ppm and the quartet at 4.13 ppm are characteristic of an ethyl group (-CH₂CH₃), where the methylene protons are coupled to the methyl protons.

-

The singlet at 2.36 ppm is assigned to the methyl group attached to the isothiazole ring. Its singlet nature indicates no adjacent protons.

-

The broad singlet at 7.69 ppm corresponds to the two protons of the primary amino group. The broadness of this peak is often due to quadrupole broadening and/or chemical exchange.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 14.32 | -OCH₂C H₃ |

| 17.12 | -C H₃ |

| 59.72 | -OC H₂CH₃ |

| 107.34 | Isothiazole C5 |

| 159.34 | Isothiazole C4 |

| 161.95 | C =O (Ester) |

| 170.21 | Isothiazole C2 |

Interpretation and Experimental Rationale:

The ¹³C NMR spectrum was recorded at 100 MHz in CDCl₃.[7] The chemical shifts provide insight into the electronic environment of each carbon atom.

-

The signals at 14.32 ppm and 59.72 ppm correspond to the ethyl ester group.

-

The peak at 17.12 ppm is assigned to the methyl group carbon.

-

The signals in the aromatic region (107.34 ppm to 170.21 ppm) are assigned to the carbon atoms of the isothiazole ring and the carbonyl carbon of the ester. The downfield chemical shift of the carbonyl carbon (161.95 ppm) is characteristic of an ester functionality.

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3400-3300 | N-H stretch | Primary Amine |

| ~2980-2850 | C-H stretch | Alkyl (CH₃, CH₂) |

| ~1720 | C=O stretch | Ester |

| ~1620 | N-H bend | Primary Amine |

| ~1550 | C=N stretch | Isothiazole Ring |

| ~1250 | C-O stretch | Ester |

Interpretation and Experimental Rationale:

The IR spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a thin film. The presence of a strong absorption band around 1720 cm⁻¹ is a clear indication of the ester carbonyl group. The characteristic N-H stretching and bending vibrations confirm the presence of the primary amino group. The C-H stretching vibrations of the ethyl and methyl groups are also readily identifiable.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Assignment |

| 187 | [M+H]⁺ (Protonated Molecule) |

| 186 | M⁺ (Molecular Ion) |

Interpretation and Experimental Rationale:

The mass spectrum is typically obtained using an electrospray ionization (ESI) or electron ionization (EI) source. The observation of a peak at m/z 187 corresponds to the protonated molecule ([M+H]⁺), which is common in ESI-MS.[7] The molecular ion peak (M⁺) at m/z 186 confirms the molecular weight of the compound.[8] Analysis of the fragmentation pattern can provide further structural information, though detailed fragmentation analysis is beyond the scope of this guide.

Caption: Interrelation of different spectroscopic techniques for structural elucidation.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The presented data and their interpretation serve as a valuable resource for scientists working with this compound, enabling them to confidently proceed with their research and development activities. The self-validating nature of using multiple spectroscopic techniques ensures a high degree of confidence in the assigned structure.

References

-

Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates - Taylor & Francis. (URL: [Link])

-

This compound | cas: 34859-65-9 | finetech industry limited. (URL: [Link])

-

This compound (C7H10N2O2S) - PubChemLite. (URL: [Link])

-

This compound, 97% - Labchem. (URL: [Link])

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. 34859-65-9 | this compound - Moldb [moldb.com]

- 3. This compound | CAS: 34859-65-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. This compound [cymitquimica.com]

- 5. This compound, 97% [labchem.co.za]

- 6. Hit2Lead | this compound | CAS# 34859-65-9 | MFCD00097916 | BB-3005315 [hit2lead.com]

- 7. tandfonline.com [tandfonline.com]

- 8. PubChemLite - this compound (C7H10N2O2S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 5-amino-3-methylisothiazole-4-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS No: 34859-65-9), a key heterocyclic building block. Tailored fo[1][2][3]r researchers, scientists, and professionals in drug development, this document elucidates the structural features of the title compound through detailed spectral interpretation, supported by established principles of NMR theory. We will dissect the causality behind observed chemical shifts, coupling constants, and signal multiplicities, providing a robust framework for the structural verification of this and similar isothiazole derivatives.

Introduction: The Role of NMR in Structural Elucidation

This compound is a substituted isothiazole, a class of sulfur- and nitrogen-containing heterocycles that are significant in medicinal chemistry. Accurate an[4]d unambiguous structural confirmation is the bedrock of any chemical research or development pipeline. NMR spectroscopy serves as the gold standard for this purpose, allowing for the non-destructive analysis of molecular architecture by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

This guide provides a detailed walkthrough of the ¹H and ¹³C NMR spectra. By understanding the electronic environment of each nucleus, we can assign specific resonance signals to individual atoms within the molecule, thereby confirming its identity and purity.

Molecular Structure and Atom Numbering

To facilitate a clear and logical spectral assignment, the atoms of this compound are systematically numbered as shown in the diagram below. This numbering convention will be used throughout the analysis.

Caption: Molecular structure and numbering scheme for this compound.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The key features—chemical shift (δ), integration, and multiplicity—for each proton signal are summarized below and analyzed in detail.

Predicted ¹H NMR Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality and Insights |

| -NH₂ (on C4) | 5.0 - 7.0 | Broad Singlet (br s) | 2H | The protons of the primary amine typically appear as a broad signal due to rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus. Its chemica[5][6][7]l shift is variable and depends on solvent, concentration, and temperature. |

| -OCH₂- (C7) | ~4.1 - 4.4 | Quartet (q) | 2H | These protons are adjacent to an oxygen atom, which is strongly electronegative and thus deshields them, shifting them downfield. They are sp[8][9]lit into a quartet by the three neighboring protons of the methyl group (C8) according to the n+1 rule. |

| -CH₃ (on C2) | ~2.3 - 2.5 | Singlet (s) | 3H | This methyl group is attached to the sp²-hybridized C2 of the isothiazole ring. It has no adjacent protons, so it appears as a sharp singlet. Its position is slightly downfield due to the influence of the aromatic ring. |

| -CH₃ (C8) | ~1.2 - 1.4 | Triplet (t) | 3H | These protons are part of the ethyl ester group. They are shielded compared to the other protons and thus appear upfield. The signal [10]is split into a triplet by the two neighboring protons of the methylene group (C7). |

Detailed Signal Interpretation

-

Amine Protons (-NH₂): The two protons on the C4-amino group are expected to produce a broad singlet. This broadening is a hallmark of N-H protons and arises from rapid proton exchange with the solvent or other amine molecules, which averages out the spin-spin coupling. The chemica[5]l shift can be sensitive to hydrogen bonding. A common ve[7]rification technique is a "D₂O shake," where adding a drop of deuterium oxide to the NMR sample results in the disappearance of the -NH₂ signal as the protons are exchanged for non-NMR-active deuterium.

-

Ethy[5]l Ester Group (-OCH₂CH₃): This group gives rise to a classic ethyl pattern.

-

The methylene (-OCH₂-) protons (C7) are directly bonded to an oxygen atom, which withdraws electron density and deshields them significantly, resulting in a downfield shift to the ~4.1-4.4 ppm region. The signal [8]is a quartet because of coupling to the three protons of the adjacent methyl group (n=3, so n+1=4).

-

The methyl (-CH₃) protons (C8) are further from the electronegative oxygen and are typical for an alkyl environment, appearing upfield around ~1.2-1.4 ppm. This signal[10] is a triplet because it is coupled to the two protons of the adjacent methylene group (n=2, so n+1=3).

-

-

Ring Methyl Group (-CH₃): The methyl group at position C2 is attached to the isothiazole ring. It lacks any adjacent protons, leading to a singlet signal. Its chemical shift around 2.3-2.5 ppm is characteristic of a methyl group attached to an unsaturated system.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule and provides information about their hybridization and electronic environment.

Predicted ¹³C NMR Spectral Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Causality and Insights |

| C=O (C6) | ~160 - 170 | The carbonyl carbon of the ester group is highly deshielded due to the double bond and the electronegativity of the two attached oxygen atoms, causing it to appear far downfield. |

| C2 | ~1[11][12][13]50 - 160 | This is an sp²-hybridized carbon within the isothiazole ring, bonded to nitrogen and substituted with a methyl group. Its chemical shift is influenced by the heteroatoms in the ring. |

| C4 | ~1[14][15]45 - 155 | This sp² carbon is also part of the isothiazole ring and is bonded to the electron-donating amino group and the electron-withdrawing carboxylate group. |

| C3 | ~125 - 135 | An sp² carbon of the isothiazole ring, its chemical shift is influenced by the adjacent sulfur atom and the ester substituent. |

| -OCH₂[14][15]- (C7) | ~60 - 65 | This sp³-hybridized carbon is deshielded due to its direct attachment to the electronegative oxygen atom of the ester. |

| -CH₃ (on C2) | ~15 - 20 | A typical sp³-hybridized methyl carbon attached to an sp² carbon. |

| -CH₃ (C8) | ~14 - 16 | This sp³-hybridized methyl carbon is in a standard alkyl environment and appears in the far upfield region of the spectrum. |

4[11].2. Detailed Signal Interpretation

-

Isothiazole Ring Carbons (C2, C3, C4): The chemical shifts of these sp² carbons are governed by their position within the heterocyclic ring and the nature of their substituents. The precise assignment often requires advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate proton and carbon signals. Generally, [11][16]carbons adjacent to heteroatoms (N, S) are deshielded and appear at lower field.

-

Este[14][15]r Group Carbons (C6, C7, C8):

-

The carbonyl carbon (C6) is the most downfield signal in the spectrum (excluding the solvent peak), which is characteristic of ester carbonyls.

-

The[13][17] methylene carbon (C7) appears in the midfield region (~60-65 ppm), a typical value for a carbon atom single-bonded to an oxygen.

-

The methyl carbon (C8) is found in the highly shielded, upfield region (~14-16 ppm), consistent with a terminal methyl group in an alkyl chain.

-

Experimental Protocol: NMR Sample Preparation and Acquisition

Trustworthy and reproducible data begins with a meticulous experimental setup. The following protocol outlines a standard procedure for acquiring high-quality NMR spectra for a compound like this compound.

Workflow Diagram

Caption: Standard workflow for NMR analysis, from sample preparation to final peak assignment.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a common choice for general solubility.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and used for calibrating the chemical shift axis.

-

Vor[10][18]tex the vial until the sample is completely dissolved.

-

-

Data Acquisition:

-

Using a pipette, transfer the solution into a standard 5 mm NMR tube.

-

Insert the tube into the NMR spectrometer's spinner turbine and place it in the magnet.

-

Lock the field on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming the instrument. This step is critical for obtaining sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the proton-decoupled ¹³C NMR spectrum. This experiment requires more scans than ¹H NMR due to the low natural abundance of ¹³C and may take from several minutes to hours.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signals to generate the frequency-domain spectra.

-

Perform phase correction to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat spectral baseline.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.0 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

Identify the peak positions (chemical shifts) in both ¹H and ¹³C spectra for final analysis and assignment.

-

Conclusion

The NMR spectra of this compound present a clear and interpretable set of signals that are fully consistent with its molecular structure. The characteristic quartet-triplet pattern of the ethyl group, the singlet for the ring-bound methyl group, and the broad singlet of the amine protons in the ¹H spectrum, combined with the distinctive chemical shifts of the carbonyl and heterocyclic carbons in the ¹³C spectrum, provide a definitive structural fingerprint. This guide serves as a practical reference for the analysis of this compound, reinforcing the foundational principles of NMR spectroscopy in modern chemical and pharmaceutical research.

References

-

JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved January 6, 2026, from [Link]

-

Plavac, N., Still, I. W. J., Chauhan, M. S., & McKinnon, D. M. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844. [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Esters. Retrieved January 6, 2026, from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved January 6, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 6, 2026, from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved January 6, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Amines. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2014). How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy?. Retrieved January 6, 2026, from [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of carbonyl carbons in carboxylic acids and esters. Retrieved January 6, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved January 6, 2026, from [Link]

-

Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. [Link]

-

Stothers, J. B., & Lauterbur, P. C. (1962). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 40(5), 816-825. [Link]

-

SpectraBase. (n.d.). Isothiazole - Optional[13C NMR] - Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

Finetech Industry Limited. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

Taylor & Francis Online. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved January 6, 2026, from [Link]

-

Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved January 6, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Retrieved January 6, 2026, from [Link]

-

OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved January 6, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 6, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). Isothiazole - Optional[1H NMR] - Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 6, 2026, from [Link]

-

University of Calgary. (n.d.). CSD Solution #13. Retrieved January 6, 2026, from [Link]

-

DiVA portal. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Retrieved January 6, 2026, from [Link]

Sources

- 1. 34859-65-9 | this compound - Moldb [moldb.com]

- 2. This compound | CAS: 34859-65-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Hit2Lead | this compound | CAS# 34859-65-9 | MFCD00097916 | BB-3005315 [hit2lead.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Video: NMR Spectroscopy Of Amines [jove.com]

- 6. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NMR chemical shift prediction of carbonyl carbons in carboxylic acids and esters [stenutz.eu]

- 18. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 5-amino-3-methylisothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of Ethyl 5-amino-3-methylisothiazole-4-carboxylate. As a crucial tool in modern analytical chemistry, mass spectrometry offers indispensable structural information for drug discovery and development. Understanding the fragmentation behavior of novel chemical entities is paramount for their identification and characterization. This document outlines the theoretical fragmentation pathways of the title compound under electron ionization (EI), offering insights into the stability of resultant ions and the mechanistic principles governing the fragmentation process. The guide is intended for researchers and scientists working in analytical chemistry, medicinal chemistry, and drug development to aid in the interpretation of mass spectra and to facilitate the structural elucidation of related isothiazole derivatives.

Introduction: The Significance of Isothiazoles and Mass Spectrometry in Drug Discovery

The isothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is a multifunctionalized isothiazole derivative with potential applications as a building block in the synthesis of novel therapeutic agents.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure through the analysis of its fragmentation pattern. In drug development, mass spectrometry is employed for a wide range of applications, from initial hit identification and lead optimization to metabolism studies and quality control.

A thorough understanding of the fragmentation pattern of a molecule like this compound is essential for its unambiguous identification in complex matrices and for the structural characterization of its potential metabolites or degradation products. This guide provides a foundational understanding of its expected behavior in a mass spectrometer.

Chemical Structure and Physicochemical Properties

Before delving into the fragmentation analysis, it is crucial to understand the molecular structure and key properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 34859-65-9 | [1][2][3] |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][2][3] |

| Molecular Weight | 186.23 g/mol | [1][2][3] |

| Appearance | Solid | [3] |

| Melting Point | 111 °C | [3] |

The structure features an isothiazole ring substituted with a methyl group at the 3-position, an amino group at the 5-position, and an ethyl carboxylate group at the 4-position. The presence of multiple functional groups—an ester, a primary amine, and a heterocyclic system—suggests a rich and informative fragmentation pattern.

Proposed Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation of this compound is expected to be driven by the presence of the ester and amino functionalities, as well as the stability of the isothiazole ring.

The proposed fragmentation pathways are based on established principles of mass spectrometry, including alpha-cleavage, McLafferty rearrangement, and the fragmentation of heterocyclic systems.[4][5]

Initial Ionization and the Molecular Ion

Upon EI, an electron is ejected from the molecule, most likely from a non-bonding orbital of the nitrogen or sulfur atoms, or the oxygen atoms of the ester group, to form the molecular ion (M⁺˙) at m/z 186.

Key Fragmentation Pathways

Several key fragmentation pathways are anticipated, leading to the formation of characteristic fragment ions.

-

Alpha-Cleavage of the Ethyl Ester: A common fragmentation pathway for esters is the cleavage of the bond alpha to the carbonyl group.[4] For this compound, this can occur in two ways:

-

Loss of the Ethoxy Radical (•OCH₂CH₃): This would result in the formation of a stable acylium ion at m/z 141. This is often a prominent peak in the mass spectra of ethyl esters.

-

Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the C-O bond with a hydrogen rearrangement can lead to the loss of an ethyl radical, though this is generally less favored than the loss of the ethoxy radical.

-

-

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on a saturated carbon chain attached to the carbonyl group, a related rearrangement involving the amino group could be considered, although it is less common.

-

Fragmentation of the Isothiazole Ring: Heterocyclic rings can undergo characteristic ring-opening and fragmentation pathways. For the isothiazole ring, cleavage of the S-N bond is a likely initial step, followed by the loss of small neutral molecules.

-

Loss of Small Neutral Molecules: The molecular ion or subsequent fragment ions may lose small, stable neutral molecules such as:

-

Carbon Monoxide (CO): Loss of CO from the acylium ion (m/z 141) could lead to an ion at m/z 113.

-

Ethylene (C₂H₄): Loss of ethylene from the molecular ion via a rearrangement is a possibility.

-

The following diagram illustrates the proposed major fragmentation pathways.

Caption: Proposed major fragmentation pathway of this compound under Electron Ionization.

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify the proposed fragmentation pattern, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source can be followed.

Instrumentation

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or ion trap mass analyzer.

Sample Preparation

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

GC-MS Parameters

-

GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

This protocol provides a starting point, and optimization may be necessary based on the specific instrumentation used.

Interpretation of the Expected Mass Spectrum

The resulting mass spectrum is expected to show a molecular ion peak at m/z 186, although its intensity may be low due to the extensive fragmentation typical of EI. The base peak (the most intense peak) is likely to be the acylium ion at m/z 141, resulting from the loss of the ethoxy radical. Other significant peaks would correspond to further fragmentation of this ion, such as the peak at m/z 113 after the loss of carbon monoxide.

Table 2: Predicted Major Fragment Ions and Their Origins

| m/z | Proposed Structure/Formula | Origin |

| 186 | [C₇H₁₀N₂O₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 141 | [C₅H₄N₂OS]⁺ | [M - •OCH₂CH₃]⁺ |

| 113 | [C₄H₄N₂S]⁺ | [M - •OCH₂CH₃ - CO]⁺ |

Conclusion

This technical guide has presented a theoretical yet comprehensive overview of the expected mass spectrometry fragmentation pattern of this compound. By applying fundamental principles of mass spectrometry, we have proposed the key fragmentation pathways and the resulting characteristic ions. The provided experimental protocol offers a practical approach for obtaining the actual mass spectrum. This information serves as a valuable resource for researchers in the pharmaceutical and chemical sciences, aiding in the structural elucidation and analytical characterization of this and related isothiazole compounds.

References

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Dougherty, R. C. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 107. Retrieved from [Link]

Sources

Solid-State Characterization of Ethyl 5-amino-3-methylisothiazole-4-carboxylate: A Technical Guide to Crystal Structure and Polymorphism Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-amino-3-methylisothiazole-4-carboxylate is a heterocyclic compound that serves as a valuable building block in the synthesis of medicinally important agents.[1] As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its solid-state properties is paramount for successful drug development. This guide provides a comprehensive framework for the crystallographic analysis and polymorphism screening of this target molecule. While a definitive public crystal structure for this compound is not currently available, this document outlines the authoritative, field-proven methodologies required to elucidate its three-dimensional atomic arrangement and identify potential polymorphic forms. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in established scientific principles to empower researchers in their solid-state characterization endeavors.

The Critical Imperative: Why Solid-State Characterization Matters

In the pharmaceutical industry, the ability of a compound to exist in more than one crystal structure, a phenomenon known as polymorphism, is of immense importance.[2][3] Different polymorphs of the same API can exhibit significant variations in critical physicochemical properties, including:

-

Solubility and Dissolution Rate: Affecting a drug's bioavailability and therapeutic efficacy.[2][4]

-

Stability: Influencing shelf-life, storage conditions, and degradation pathways.[5]

-

Manufacturability: Impacting flowability, compressibility, and tablet formulation.

The discovery of a new, more stable polymorph late in development can lead to catastrophic setbacks, including clinical holds and patent challenges.[5][6] Therefore, a proactive and rigorous investigation of the solid-state landscape of a compound like this compound is not merely an academic exercise but a fundamental component of risk mitigation and quality control in drug development.[3][6] This guide provides the necessary technical protocols to perform such an investigation.

Path to the Primary Structure: Single-Crystal X-ray Diffraction (SCXRD)

The unambiguous determination of a molecule's three-dimensional structure is achieved through Single-Crystal X-ray Diffraction (SCXRD).[7][8] This technique provides precise coordinates of every atom in the crystal lattice, revealing bond lengths, angles, and the intermolecular interactions that dictate the crystal's packing.

The Foundational Step: Cultivating High-Quality Single Crystals

The most challenging step in SCXRD is often growing a suitable crystal: one that is sufficiently large (>0.1 mm), well-ordered, and free of defects.[9] Given the molecular structure of this compound—possessing both hydrogen bond donors (the amino group) and acceptors (the ester carbonyl and isothiazole nitrogen)—various intermolecular interactions can be exploited for crystallization.

Experimental Protocol: Screening for Single Crystals

-

Solvent Selection: Begin with a diverse panel of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, hexane). The goal is to find a solvent in which the compound has moderate solubility.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a chosen solvent at room temperature.

-

Transfer the solution to a small vial, cover it loosely with parafilm, and pierce a few small holes.

-

Allow the solvent to evaporate slowly over several days in a vibration-free environment.

-

Rationale: Gradual solvent removal allows molecules to organize into a low-energy, ordered crystal lattice rather than crashing out as an amorphous powder.[8]

-

-

Vapor Diffusion (Hanging or Sitting Drop):

-

Hanging Drop: Place a drop of the concentrated compound solution onto a siliconized glass coverslip. Invert the slip over a well containing a "precipitant" (a solvent in which the compound is poorly soluble).

-

Sitting Drop: Place the drop on a pedestal within a sealed well containing the precipitant.

-

Rationale: The precipitant vapor slowly diffuses into the solution drop, gradually reducing the compound's solubility and promoting slow, controlled crystallization.[7] This is the most widely adopted method for difficult-to-crystallize molecules.

-

-

Cooling Crystallization:

-

Prepare a saturated solution at an elevated temperature.

-

Slowly cool the solution. Programmable thermostats can be used to control the cooling rate (e.g., 1-5 °C per hour).

-

Rationale: Solubility typically decreases with temperature. A slow cooling rate prevents rapid precipitation and encourages the growth of a single, well-defined crystal.

-

Workflow for Structure Elucidation

Once a suitable crystal is obtained, the following workflow is employed to determine the molecular structure.

dot

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol Steps Explained:

-

Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, often using cryo-protectant oil, and flash-cooled in a stream of cold nitrogen gas (typically ~100 K) to minimize thermal motion and radiation damage.[10]

-

Data Collection: The crystal is rotated in a monochromatic X-ray beam. As different crystal planes satisfy the Bragg condition (nλ = 2d sinθ), they diffract the X-rays, creating a pattern of reflections whose intensities and positions are recorded by a detector.[9][11]

-

Data Processing & Structure Solution: Specialized software is used to integrate the reflection intensities and determine the unit cell parameters. For small molecules like this, ab initio or "direct methods" are typically used to solve the phase problem and generate an initial electron density map.[9]

-

Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined using least-squares methods to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[9] The final output is a Crystallographic Information File (CIF).

Exploring the Solid-State Landscape: Polymorphism Screening

Because a single crystal structure represents only one possible packing arrangement, a comprehensive polymorphism screen is essential to identify other crystalline forms that may exist under different thermodynamic or kinetic conditions.[6][12] This is primarily achieved using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Powder X-ray Diffraction (PXRD): The Fingerprint of a Crystal Form

PXRD is the primary tool for identifying and distinguishing between different polymorphs.[11][13] Unlike SCXRD, it uses a polycrystalline (powder) sample containing millions of randomly oriented crystallites. The resulting diffractogram is a unique "fingerprint" for a specific crystal form.[14]

Experimental Protocol: Polymorph Identification with PXRD

-

Sample Preparation: Gently grind a small amount (5-10 mg) of the crystalline material to a fine, uniform powder. This ensures that the crystallites are randomly oriented.

-

Data Acquisition:

-

Mount the powder on a flat sample holder.

-

Acquire a diffractogram over a relevant angular range (e.g., 2° to 40° 2θ) using a laboratory diffractometer.

-

-

Analysis:

-

Each polymorph will produce a distinct pattern of diffraction peaks at specific 2θ angles.

-

The presence of different peak positions between samples prepared under different conditions (e.g., different solvents, temperatures) indicates the existence of multiple polymorphs.[15]

-

Amorphous material will not produce sharp peaks but rather a broad "halo," indicating a lack of long-range order.[14]

-

Differential Scanning Calorimetry (DSC): Probing Thermal Behavior

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful technique for detecting thermal events like melting, crystallization, and solid-solid phase transitions, which are hallmarks of polymorphic behavior.[12][16]

Experimental Protocol: Thermal Analysis with DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Heating Program:

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its melting point.

-

An endothermic peak (heat absorption) indicates melting. The peak onset is the melting point (Tm), and the peak area corresponds to the heat of fusion (ΔHf).

-

-

Interpreting Polymorphic Behavior:

-

Multiple Melting Points: Different polymorphs will have distinct melting points.[17]

-

Melt-Recrystallization: A complex thermal event showing an endotherm (melting of a metastable form) immediately followed by an exotherm (crystallization into a more stable form) and a final endotherm (melting of the stable form) is a classic indicator of polymorphism.[12][17]

-

Heating Rate Dependence: The appearance of thermal events can be dependent on the heating rate. A transition that is visible at a slow heating rate may disappear at a faster rate, providing further evidence of kinetic transformations between forms.[18]

-

dot

Caption: Integrated workflow for polymorphism screening.

Data Synthesis and Interpretation

The power of this approach lies in combining the data from multiple techniques. A sample that shows a unique PXRD pattern should also exhibit a distinct thermal profile in DSC.

| Technique | Information Provided | Causality/Rationale |

| SCXRD | Unambiguous 3D molecular structure, crystal packing, intermolecular forces. | Provides the ground-truth atomic arrangement for at least one crystalline form.[7] |

| PXRD | "Fingerprint" of a specific crystal form; distinguishes between polymorphs and amorphous material. | Different crystal lattices diffract X-rays at different angles, creating a unique pattern for each form.[11][15] |

| DSC | Melting points, heats of fusion, solid-state transitions between forms. | Polymorphs have different lattice energies, resulting in different melting points and transition temperatures.[16] |

By systematically applying these methods to samples of this compound generated under a wide range of conditions (different solvents, temperatures, mechanical stress), a comprehensive picture of its polymorphic landscape can be built. This knowledge is indispensable for ensuring the quality, stability, and efficacy of any future pharmaceutical product derived from this important chemical entity.

References

- Vertex AI Search. Polymorphism and its importance in pharmaceutical industry | Crystallography Class Notes.

- JOCPR. Impact of Polymorphism on Drug Formulation and Bioavailability.

- Nishka Research. The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023).

- Bauer, J.F. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Pharmaceutical Solids.

- Creative Biostructure. Overview of Powder X-ray Diffraction (PXRD).

- Veeprho. Effect of Polymorphism Formulations. (2025).

- Creative BioMart. X-ray Crystallography.

- PerkinElmer. High Resolution Characterization of Pharmaceutical Polymorphs Using Power Compensation DSC.

- TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.

- ACS Publications. Determination of Solubility of Polymorphs Using Differential Scanning Calorimetry. Crystal Growth & Design.

- Shimadzu. Evaluation of Polymorphism by DSC. No.T152.

- TA Instruments. DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate.

- ResearchGate. An Overview of Powder X-ray Diffraction and Its Relevance to Pharmaceutical Crystal Structures.

- Wikipedia. X-ray crystallography.

- PubMed Central. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. (2020).

- The University of Liverpool Repository. Developing Rapid Powder Diffraction Analysis for Efficient Characterisation of New Materials.

- Rigaku. Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods.

- Excillum. Small molecule crystallography.

- Chemistry LibreTexts. X-ray Crystallography. (2023).

- The University of Queensland. Small molecule X-ray crystallography.

- NIH. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. PMC.

- Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.

- ResearchGate. The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. (2025).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. nishkaresearch.com [nishkaresearch.com]

- 3. veeprho.com [veeprho.com]

- 4. jocpr.com [jocpr.com]

- 5. fiveable.me [fiveable.me]

- 6. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. perkinelmer.com.ar [perkinelmer.com.ar]

- 13. researchgate.net [researchgate.net]

- 14. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.rigaku.com [resources.rigaku.com]

- 16. tainstruments.com [tainstruments.com]

- 17. shimadzu.com [shimadzu.com]

- 18. tainstruments.com [tainstruments.com]

Introduction: Unveiling the Physicochemical Landscape of a Promising Isothiazole Derivative

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-amino-3-methylisothiazole-4-carboxylate for Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound belonging to the isothiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3] As with any potential active pharmaceutical ingredient (API), a thorough understanding of its fundamental physicochemical properties is paramount for successful drug development. This guide, curated from the perspective of a Senior Application Scientist, provides a comprehensive framework for investigating the solubility and stability of this compound, laying the groundwork for its journey from a promising molecule to a viable therapeutic agent. The rationale behind each experimental choice is elucidated to provide not just a protocol, but a deeper understanding of the scientific principles at play.

Physicochemical Properties: A Snapshot

A preliminary assessment of the physicochemical properties of this compound provides a foundation for subsequent studies.

| Property | Value | Source |

| Molecular Formula | C7H10N2O2S | [4][5] |

| Molecular Weight | 186.23 g/mol | [5] |

| Melting Point | 111 °C | [4] |

| Boiling Point | 221.2±40.0 °C (Predicted) | [4] |